5-Amino-3,3-dimethylisobenzofuran-1(3H)-one 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 217196-57-1
VCID: VC8090120
InChI: InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3
SMILES: CC1(C2=C(C=CC(=C2)N)C(=O)O1)C
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

CAS No.: 217196-57-1

Cat. No.: VC8090120

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one - 217196-57-1

Specification

CAS No. 217196-57-1
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 5-amino-3,3-dimethyl-2-benzofuran-1-one
Standard InChI InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3
Standard InChI Key GTUMWCCEYLGOMO-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)N)C(=O)O1)C
Canonical SMILES CC1(C2=C(C=CC(=C2)N)C(=O)O1)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . Its IUPAC name is 5-amino-3,3-dimethyl-2-benzofuran-1-one, and the SMILES notation is CC1(C2=C(C=CC(=C2)N)C(=O)O1)C . The structure includes:

  • A benzofuran ring (fused benzene and furan moieties).

  • An amino group (-NH₂) at position 5.

  • Two methyl groups (-CH₃) at position 3.

PropertyValueSource
CAS Number217196-57-1
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
Purity (HPLC)≥95% (up to 99.73% in some lots)
Storage Conditions2–8°C, protected from light

Reactivity and Functional Groups

The amino group at position 5 enables nucleophilic substitution, acylation, or coupling reactions, making it a key site for further functionalization . The dimethyl groups at position 3 enhance steric bulk, potentially influencing binding affinity in biological systems. The lactone ring (ester functional group) contributes to stability and reactivity in synthetic pathways .

Applications in Drug Discovery

Scaffold for Bioactive Molecules

The compound serves as a building block for synthesizing kinase inhibitors, antimicrobial agents, and other therapeutics. For example:

Role in Kinase Inhibition

HPK1-IN-7 (CID 142587219) incorporates the benzofuran core with a pyrimidine-oxadiazole side chain, targeting kinases involved in cancer and inflammation . This highlights the compound’s utility in designing inhibitors with optimized pharmacokinetic properties.

Derivatives and Analogues

Salt Forms

  • Hydrochloride Salt: 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride (CAS 2320463-39-4, CID 146049991) has a molecular weight of 213.66 g/mol and enhanced solubility for formulation purposes .

Structural Modifications

DerivativeCAS NumberKey FeaturesSource
5-Amino-3-(dimethylamino)-3H-2-benzofuran-1-one156773434Dimethylamino group at position 3
5-Amino-3-methyl-3H-isobenzofuran-1-one487775Monomethyl substituent at position 3

These analogues demonstrate how substituent variations at positions 3 and 5 modulate physicochemical and biological properties.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Confirms structural consistency, with signals corresponding to aromatic protons, methyl groups, and the amino group .

  • Mass Spectrometry: Electron ionization (EI) data for related compounds (e.g., CID 243212) show fragmentation patterns consistent with the benzofuran core .

Physical Properties

  • Appearance: White to off-white solid .

  • Solubility: Limited data, but the hydrochloride salt suggests improved aqueous solubility .

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